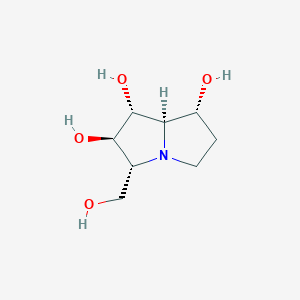

Australine

Description

Properties

IUPAC Name |

(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQMLBKBQCVDEY-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C(C2C1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922672 | |

| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118396-02-4 | |

| Record name | Australine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118396-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of Australine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, stands as a molecule of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. First isolated from the seeds of the Australian black bean, Castanospermum australe, this natural product has garnered attention for its potent glycosidase inhibitory activity. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by spectroscopic and crystallographic data, and details the experimental protocols for its synthesis and isolation.

Chemical Structure and Properties

This compound is systematically named (1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol. Its chemical identity is further defined by the following properties:

| Property | Value |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 118396-02-4 |

| SMILES | C1C[C@H]2--INVALID-LINK--O)O">C@@HCO |

| InChI | InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1 |

Spectroscopic Data for Structural Elucidation

The precise three-dimensional arrangement of atoms in this compound has been unequivocally determined through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton within the molecule.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.39 | br t | |

| H-2 | 4.27 | t | 2.6 |

| H-7 | 4.08 | br t | |

| H-8a | 3.91 | dd | 12.1, 5.3 |

| H-8b | 3.82 | dd | 12.3, 7.4 |

| H-5a | 3.54 | dd | 4.6, 2.9 |

| H-3 | 3.43-3.40 | m | |

| H-7a | 3.18 | ddd | 12.3, 10.0, 6.2 |

| H-5b | 3.02-2.99 | m | |

| H-6 | 1.95-1.86 | m |

Note: Spectrum recorded in D₂O at 600 MHz.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of the carbon atoms in the this compound structure.

| Carbon | Chemical Shift (ppm) |

| C-1 | 77.3 |

| C-2 | 75.1 |

| C-7 | 73.1 |

| C-7a | 68.9 |

| C-8 | 63.5 |

| C-3 | 55.7 |

| C-5 | 44.9 |

| C-6 | 33.9 |

Note: Spectrum recorded in D₂O at 150 MHz.[1]

X-ray Crystallography

Experimental Protocols

Total Synthesis of this compound

A chemo-enzymatic approach has been successfully employed for the total synthesis of this compound, offering a concise and efficient route to this complex molecule.[1]

Key Steps:

-

Asymmetric Epoxidation: The synthesis commences with an improved procedure for the asymmetric epoxidation of divinyl carbinol.

-

Enzymatic Aldol (B89426) Reaction: A key step involves a stereospecific aldol reaction, catalyzed by an aldolase, to construct the carbon backbone with the desired stereochemistry.

-

Bis-Reductive Amination: The synthesis is completed by a sequential bis-reductive amination to form the pyrrolizidine ring system, yielding this compound without the need for protecting group manipulations of the hydroxyl functionalities.[1]

This synthetic strategy is notable for its efficiency and stereocontrol, providing access to this compound and its stereoisomers for further biological evaluation.[1][2]

Isolation from Castanospermum australe

This compound is naturally produced by the Australian black bean tree, Castanospermum australe. The isolation and purification of this compound from its natural source involve a series of extraction and chromatographic steps.

General Procedure:

-

Extraction: The seeds of Castanospermum australe are first ground and then extracted with a suitable solvent, typically a hydroalcoholic mixture, to isolate the crude alkaloid fraction.

-

Ion-Exchange Chromatography: The crude extract is then subjected to ion-exchange chromatography to separate the basic alkaloids, including this compound, from other plant constituents.

-

Further Chromatographic Purification: Final purification is achieved through a series of chromatographic techniques, which may include silica (B1680970) gel chromatography, size-exclusion chromatography, and/or preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Logical Relationships in this compound's Structure

The following diagram illustrates the key structural features of this compound and their relationship to its chemical classification.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, supported by comprehensive spectroscopic data. The methodologies for its total synthesis and isolation from its natural source have also been outlined. This information serves as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of new therapeutic agents. The unique structural features of this compound, particularly its dense stereochemistry, make it a challenging and rewarding target for chemical synthesis and a fascinating subject for biological investigation.

References

Australine Alkaloid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation, and biological characterization of Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid of significant interest for its potent glycosidase inhibitory activity. This document details the primary natural source of this compound, quantitative data on its occurrence, comprehensive experimental protocols for its extraction and purification, a proposed biosynthetic pathway, and its mechanism of action as an alpha-glucosidase inhibitor.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the seed of the Australian native tree, Castanospermum australe, commonly known as the Black Bean or Moreton Bay Chestnut.[1][2][3][4][5] This large evergreen tree, belonging to the Fabaceae family, is native to the coastal rainforests of Queensland and New South Wales in Australia, and is also found in New Caledonia and Vanuatu.[3][5] The seeds of C. australe are large, weighing approximately 30 grams each, and are contained within large cylindrical pods.[3] While the raw seeds are toxic due to the presence of saponins (B1172615) and other alkaloids, they are a rich source of bioactive compounds, including this compound and the more widely known indolizidine alkaloid, castanospermine.[1][2][4][6]

Quantitative Data

This compound is a potent inhibitor of specific glycosidases. The following table summarizes the inhibitory activity of this compound against various enzymes.

| Enzyme | IC50 (µM) | Inhibition Type | Source |

| Amyloglucosidase (an α-glucosidase) | 5.8 | Competitive | [7][8] |

| Glucosidase I | - | Inhibitory activity confirmed | [7][8] |

| Glucosidase II | Slight inhibition | - | [7][8] |

| β-Glucosidase | No inhibition | - | [7][8] |

| α-Mannosidase | No inhibition | - | [7][8] |

| β-Mannosidase | No inhibition | - | [7][8] |

| α-Galactosidase | No inhibition | - | [7][8] |

| β-Galactosidase | No inhibition | - | [7][8] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Extraction and Purification of this compound from Castanospermum australe Seeds

The following protocol outlines a general procedure for the isolation and purification of this compound, based on established methods for alkaloid extraction and the use of ion-exchange chromatography.[9][10]

Materials:

-

Milled seeds of Castanospermum australe

-

Ethanol (B145695) (or other suitable organic solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dowex 50W-X8 cation-exchange resin (or equivalent)

-

Ammonia (B1221849) solution

-

Distilled water

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography columns

-

Analytical equipment (e.g., HPLC, LC-MS) for fraction analysis and final product characterization.

Procedure:

-

Extraction:

-

The finely milled seeds of C. australe are extracted exhaustively with 80% aqueous ethanol at room temperature.

-

The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous syrup.

-

-

Acid-Base Partitioning:

-

The syrup is dissolved in dilute hydrochloric acid (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them water-soluble.

-

This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove lipids and other non-polar compounds.

-

The aqueous layer, containing the protonated alkaloids, is then made basic by the addition of a sodium hydroxide solution to a pH of approximately 10-11. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then extracted multiple times with an organic solvent such as chloroform (B151607) or dichloromethane (B109758) to transfer the free alkaloids into the organic phase.

-

-

Cation-Exchange Chromatography:

-

The combined organic extracts are concentrated, and the residue is redissolved in a minimal amount of dilute acid.

-

This solution is applied to a column packed with a strong cation-exchange resin (e.g., Dowex 50W-X8) that has been pre-conditioned.

-

The column is washed extensively with distilled water to remove neutral and anionic compounds.

-

The alkaloids are then eluted from the resin using a gradient of aqueous ammonia or a similar basic solution.

-

-

Further Purification and Isolation:

-

Fractions collected from the ion-exchange column are analyzed by a suitable method (e.g., thin-layer chromatography or HPLC) to identify those containing this compound.

-

Fractions rich in this compound may require further purification steps, such as additional chromatography on silica (B1680970) gel or preparative HPLC, to achieve high purity.

-

-

Characterization and Quantification:

-

The purified this compound is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.

-

Quantification can be performed using a validated HPLC method with a suitable detector (e.g., UV or MS).

-

Proposed Biosynthetic Pathway of this compound

The biosynthesis of pyrrolizidine alkaloids (PAs) has been studied in various plant species, and a general pathway has been elucidated. While the specific enzymes involved in this compound biosynthesis in C. australe have not been fully characterized, a plausible pathway can be proposed based on the known steps in PA biosynthesis. The pathway begins with the amino acid L-arginine and proceeds through several key intermediates. The unique tetrahydroxylated structure of this compound suggests the involvement of specific hydroxylating enzymes in the later stages of the pathway.

Caption: Proposed biosynthetic pathway of this compound.

The initial steps involve the conversion of L-arginine to putrescine and then to spermidine. The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine, catalyzed by the enzyme homospermidine synthase (HSS).[11] Homospermidine then undergoes oxidative cyclization to form the core pyrrolizidine skeleton. The subsequent multiple hydroxylation steps to produce the tetrahydroxylated this compound are likely catalyzed by a series of cytochrome P450 monooxygenases, which are known to be involved in the hydroxylation of various alkaloids.[7][12][13][14][15] The specific regioselectivity of these enzymes would determine the final stereochemistry of the hydroxyl groups in this compound.

Mechanism of Action: Alpha-Glucosidase Inhibition

This compound is a potent and competitive inhibitor of α-glucosidases, particularly amyloglucosidase and glucosidase I.[7][8] Alpha-glucosidases are enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into monosaccharides, such as glucose, which can then be absorbed into the bloodstream.

By competitively binding to the active site of these enzymes, this compound prevents the binding of the natural carbohydrate substrates. This inhibition slows down the digestion and absorption of carbohydrates, leading to a reduction in the postprandial increase in blood glucose levels.

Caption: Mechanism of α-glucosidase inhibition by this compound.

This mechanism of action makes this compound a compound of interest for the development of therapeutics for conditions characterized by hyperglycemia, such as type 2 diabetes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation, purification, and characterization of this compound from its natural source.

References

- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 3. anbg.gov.au [anbg.gov.au]

- 4. Castanospermum australe - Magic Bean - The Seed Vine [theseedvine.com.au]

- 5. apps.lucidcentral.org [apps.lucidcentral.org]

- 6. Castanospermum Australe Moreton Bay Chestnut Blackbean Seeds | Fair Dinkum Seeds [fairdinkumseeds.com]

- 7. A stereoselective hydroxylation step of alkaloid biosynthesis by a unique cytochrome P450 in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of natural products by ion-exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct Regioselectivity of Fungal P450 Enzymes for Steroidal Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Australine: A Technical Guide to its Discovery, Isolation, and Characterization from Castanospermum australe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of australine, a polyhydroxy-pyrrolizidine alkaloid derived from the seeds of the Australian black bean tree, Castanospermum australe. This compound is a potent inhibitor of glycosidases, particularly amyloglucosidase and the glycoprotein (B1211001) processing enzyme glucosidase I. This document details the experimental protocols for the extraction and purification of this compound, presents its key quantitative and spectroscopic data, and illustrates its mechanism of action through its impact on cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and glycobiology.

Introduction

Castanospermum australe, commonly known as the Moreton Bay Chestnut or black bean, is a large leguminous tree native to the rainforests of eastern Australia.[1][2] The seeds of this plant are a rich source of bioactive alkaloids, most notably castanospermine, a potent glucosidase inhibitor.[3] In 1988, further investigation into the chemical constituents of these seeds led to the discovery of a novel tetrahydroxy-pyrrolizidine alkaloid named this compound.[4]

This compound distinguishes itself from other polyhydroxy alkaloids through its unique pyrrolizidine (B1209537) ring structure.[4] Early studies revealed its potent and specific inhibitory activity against amyloglucosidase, an α-glucosidase.[4] Subsequent research demonstrated that this compound also inhibits glucosidase I, a key enzyme in the N-linked glycosylation pathway of glycoproteins in the endoplasmic reticulum (ER).[5] This inhibition disrupts the proper folding of glycoproteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[6][7][8] This mechanism of action has positioned this compound and its analogues as compounds of interest for potential therapeutic applications, including antiviral and anticancer therapies.

This guide provides an in-depth look at the foundational methodologies for isolating and characterizing this compound, presenting the available data in a structured format to aid researchers in this field.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and purification of this compound from the seeds of Castanospermum australe. These protocols are based on established methods for alkaloid extraction and purification from plant materials.

Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloid content from the seeds of C. australe.

-

Materials and Equipment:

-

Milled seeds of Castanospermum australe

-

Ethanol (B145695) (95%)

-

Rotary evaporator

-

Large glass percolator or extraction vessel

-

Filter paper

-

-

Protocol:

-

Finely milled seeds of C. australe are packed into a large percolator.

-

The seed material is macerated with 95% ethanol at room temperature for a period of 48-72 hours.

-

The ethanolic extract is collected, and the process is repeated with fresh solvent until the extract is pale in color.

-

The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

-

Isolation and Purification by Ion-Exchange Chromatography

The crude extract, containing a mixture of alkaloids and other plant metabolites, is then subjected to ion-exchange chromatography to isolate the basic alkaloid fraction, including this compound.

-

Materials and Equipment:

-

Crude ethanolic extract

-

Dowex 50W-X8 (H+ form) cation-exchange resin

-

Chromatography column

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (2 M)

-

Methanol (MeOH)

-

pH meter

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

-

Protocol:

-

The crude extract is dissolved in a minimal amount of water and acidified to a pH of 2-3 with hydrochloric acid.

-

The acidified extract is applied to a column packed with Dowex 50W-X8 (H+ form) cation-exchange resin.

-

The column is washed extensively with water to remove neutral and acidic compounds.

-

The alkaloids are subsequently eluted from the resin with a 2 M solution of ammonium hydroxide in water or methanol.

-

Fractions are collected and monitored by TLC for the presence of alkaloids.

-

Fractions containing the desired alkaloid profile are pooled and concentrated under reduced pressure.

-

Further Purification by High-Performance Liquid Chromatography (HPLC)

Final purification of this compound from the enriched alkaloid fraction is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Materials and Equipment:

-

Enriched alkaloid fraction

-

Preparative HPLC system with a suitable detector (e.g., UV or RI)

-

Reverse-phase C18 column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (as a mobile phase modifier)

-

-

Protocol:

-

The enriched alkaloid fraction is dissolved in the HPLC mobile phase.

-

The sample is injected onto a preparative reverse-phase C18 column.

-

A gradient elution is typically employed, starting with a high percentage of water and gradually increasing the concentration of acetonitrile. A small amount of an acid modifier is often added to improve peak shape.

-

Fractions are collected based on the detector response.

-

The fractions are analyzed for purity, and those containing pure this compound are pooled and lyophilized to yield the final product.

-

Quantitative Data

While the original publication by Molyneux et al. (1988) does not specify the exact yield of this compound, subsequent work and general knowledge of alkaloid content in C. australe seeds suggest that this compound is a minor component compared to castanospermine. The yield is dependent on the geographic origin of the seeds and the extraction and purification methods employed.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and X-ray crystallography. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 142-144 °C |

| Optical Rotation | [α]D +23.5° (c 0.8, H₂O) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Note: The following data is based on the study by Kato et al. (2003), which provided a reliable method for the structural confirmation of this compound and related alkaloids using ¹³C NMR.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 74.5 |

| C-2 | 73.8 |

| C-3 | 78.1 |

| C-5 | 58.9 |

| C-6 | 35.4 |

| C-7 | 71.9 |

| C-7a | 80.2 |

| C-8 | 63.9 |

Table 3: ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~4.2 | d |

| H-7a | ~3.8 | m |

| H-8 | ~3.7, ~3.9 | m |

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | 190.1028 | 172 (M+H - H₂O)⁺, 154 (M+H - 2H₂O)⁺, 136 (M+H - 3H₂O)⁺ |

Signaling Pathways and Experimental Workflows

Inhibition of Glucosidase I and Induction of the Unfolded Protein Response (UPR)

This compound's primary mechanism of action at the cellular level is the inhibition of glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[5] Glucosidase I is responsible for the initial trimming of the three terminal glucose residues from the N-linked oligosaccharide precursor on newly synthesized glycoproteins. This trimming is a critical step in the calnexin/calreticulin cycle, a major protein folding and quality control pathway in the ER.

By inhibiting glucosidase I, this compound prevents the removal of the terminal glucose residues. This leads to the accumulation of misfolded glycoproteins within the ER, a condition known as ER stress.[6] To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[7][8] The UPR aims to restore ER homeostasis by:

-

Attenuating global protein translation to reduce the load of new proteins entering the ER.

-

Upregulating the expression of ER chaperones to assist in protein folding.

-

Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Caption: A diagram of the signaling cascade initiated by this compound's inhibition of glucosidase I.

Conclusion

This compound, a unique polyhydroxy-pyrrolizidine alkaloid from Castanospermum australe, represents an important natural product with significant biological activity. Its discovery and characterization have provided valuable insights into the structure-activity relationships of glycosidase inhibitors. The detailed experimental protocols and spectroscopic data presented in this guide offer a solid foundation for researchers seeking to isolate and study this compound. Furthermore, the elucidation of its role in inducing ER stress through the inhibition of glucosidase I opens avenues for the exploration of this compound and its derivatives in the development of novel therapeutics for a range of diseases, including viral infections and cancer. This technical guide serves as a comprehensive resource to facilitate further research and development in this promising area.

References

- 1. mq.edu.au [mq.edu.au]

- 2. anbg.gov.au [anbg.gov.au]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. english.gyig.cas.cn [english.gyig.cas.cn]

- 5. LabXchange [labxchange.org]

- 6. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 7. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Australine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, has garnered significant interest within the scientific community for its potent biological activities. As an iminosugar, this compound mimics the structure of monosaccharides, enabling it to function as a competitive inhibitor of various glycosidases. This inhibitory action disrupts key cellular processes, most notably N-linked glycoprotein (B1211001) processing, which underlies its observed antiviral and potential anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualization of the key signaling pathway it perturbs.

Mechanism of Action: Inhibition of Glycosidase Enzymes

This compound's primary mechanism of action is the competitive inhibition of specific glycosidase enzymes. These enzymes are critical for the cleavage of glycosidic bonds in carbohydrates and glycoproteins. By binding to the active site of these enzymes, this compound prevents the binding and processing of their natural substrates.

The most well-characterized targets of this compound are:

-

α-Glucosidases: this compound is a potent inhibitor of α-glucosidases, such as amyloglucosidase.[1] This inhibition is competitive in nature, meaning this compound directly competes with the natural substrate for the enzyme's active site.[1]

-

Glucosidase I: this compound is a known inhibitor of glucosidase I, an enzyme located in the endoplasmic reticulum (ER) that plays a crucial role in the initial steps of N-linked glycoprotein processing.[1] This processing is essential for the proper folding, quality control, and function of many cellular and viral glycoproteins. Inhibition of glucosidase I by this compound leads to the accumulation of glycoproteins with immature, glucose-containing oligosaccharide chains (Glc3Man7-9(GlcNAc)2).[1]

This disruption of glycoprotein processing is the underlying mechanism for this compound's broad-spectrum antiviral activity. Many enveloped viruses, including HIV, rely on the host cell's glycoprotein processing machinery to produce mature and functional envelope glycoproteins, which are essential for viral entry into host cells and infectivity.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against several glycosidase enzymes. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency as an inhibitor.

| Enzyme Target | Source | IC50 (µM) | Inhibition Type | Reference |

| Amyloglucosidase | Aspergillus niger | 5.8 | Competitive | [1] |

| α-Glucosidase | Aspergillus niger | 6.0 | Not specified | |

| Glucosidase I | Soybean | ~100 | Not specified |

Note: Further quantitative data on the antiviral (EC50) and anti-cancer (GI50) activities of this compound are not extensively available in publicly accessible literature and would require targeted screening against specific viral strains and cancer cell lines.

Signaling Pathway Perturbation: Induction of the Unfolded Protein Response (UPR)

The inhibition of glucosidase I by this compound leads to the accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER), a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by reducing the load of unfolded proteins. However, if the stress is prolonged or severe, the UPR can trigger apoptosis (programmed cell death).

The UPR is mediated by three main ER-resident transmembrane proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER.

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This active fragment then moves to the nucleus to act as a transcription factor, upregulating genes for ER chaperones and other folding catalysts.

The following diagram illustrates the UPR signaling pathway and the putative role of this compound in its activation.

Caption: this compound-induced inhibition of Glucosidase I triggers the Unfolded Protein Response (UPR).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

α-Glucosidase Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the in vitro inhibitory activity of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (B1664774) (positive control)

-

Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1 U/mL solution of α-glucosidase in sodium phosphate buffer.

-

Prepare a 5 mM solution of pNPG in sodium phosphate buffer.

-

Prepare a stock solution of this compound in sodium phosphate buffer and create a series of dilutions (e.g., 0.1 µM to 100 µM).

-

Prepare a stock solution of acarbose for use as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the this compound dilutions or acarbose to the respective wells.

-

For the control wells (100% enzyme activity), add 50 µL of sodium phosphate buffer.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Add 100 µL of sodium phosphate buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of 200 mM Na2CO3 solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a selected cell line.

Materials:

-

Mammalian cell line of interest (e.g., Vero, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions.

-

Include control wells with medium only (no cells) and cells with medium containing the vehicle used to dissolve this compound.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the formula: % Viability = (Abs_sample / Abs_control) x 100

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the biological activity of a glycosidase inhibitor like this compound.

Caption: A typical workflow for characterizing a glycosidase inhibitor.

Conclusion

This compound is a valuable research tool for studying the role of glycosidases and glycoprotein processing in various biological systems. Its potent and specific inhibitory activity against α-glucosidases and glucosidase I makes it a lead compound for the development of novel therapeutics, particularly in the fields of virology and oncology. The induction of the Unfolded Protein Response as a consequence of its mechanism of action opens up further avenues for investigating its potential in diseases associated with ER stress. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive screening against a wider range of viruses and cancer cell lines, as well as in vivo efficacy and safety studies.

References

Australine as a Glycosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, has emerged as a significant subject of research in the field of glycosidase inhibition.[1][2] Its unique stereochemistry and conformational rigidity make it a potent and selective inhibitor of specific glycosidases, enzymes that play crucial roles in various biological processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory specificity, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of glycobiology, drug discovery, and molecular biology in their exploration of this compound and its potential therapeutic applications.

Introduction

Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their functions are diverse, ranging from the digestion of dietary starches to the post-translational modification of proteins. The inhibition of specific glycosidases has been a successful strategy in the development of therapeutics for a variety of diseases, including type 2 diabetes and viral infections.

This compound is a natural product that has garnered significant attention for its potent and competitive inhibition of certain α-glucosidases.[1][2] Its structure, a bicyclic pyrrolizidine alkaloid with multiple hydroxyl groups, mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to its inhibitory activity. This guide will delve into the technical details of this compound's function as a glycosidase inhibitor, providing a comprehensive resource for the scientific community.

Structure and Origin of this compound

This compound is a polyhydroxylated pyrrolizidine alkaloid. Its systematic name is (1R,2R,3R,7S,7aR)-3-(hydroxymethyl)-1,2,7-trihydroxypyrrolizidine. The unique three-dimensional arrangement of its hydroxyl groups is critical for its specific interaction with the active sites of target glycosidases.

dot graph Australine_Structure { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""];

a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; e -- a [label=""]; c -- f [label=""]; f -- g [label=""]; g -- h [label=""]; h -- d [label=""]; b -- i [label="OH", fontcolor="#EA4335"]; a -- j [label="OH", fontcolor="#EA4335"]; e -- k [label="H", fontcolor="#202124"]; d -- l [label="H", fontcolor="#202124"]; h -- m [label="H", fontcolor="#202124"]; g -- n [label="H", fontcolor="#202124"]; f -- o [label="CH2OH", fontcolor="#4285F4"]; i -- p [label="", style=invis]; j -- q [label="", style=invis]; k -- r [label="", style=invis]; l -- s [label="", style=invis]; m -- p [label="", style=invis]; n -- q [label="", style=invis]; o -- r [label="", style=invis];

edge [color="#202124"]; node [fontcolor="#202124"]; }

Caption: 2D Chemical Structure of this compound.This compound was originally discovered and isolated from the seeds of Castanospermum australe, a tree native to the east coast of Australia.[1][2] This plant is also the source of another well-known glycosidase inhibitor, castanospermine.

Mechanism of Action and Inhibitory Specificity

This compound functions as a competitive inhibitor of specific glycosidases. Its protonated form at physiological pH is thought to mimic the positively charged transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. This allows this compound to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed.

The inhibitory activity of this compound is highly specific. It is a potent inhibitor of amyloglucosidase, an α-glucosidase, but shows no significant inhibition of β-glucosidases, α- or β-mannosidases, or α- or β-galactosidases.[1] Furthermore, it exhibits strong inhibitory activity against the glycoprotein (B1211001) processing enzyme glucosidase I, while having only weak effects on glucosidase II.[1][2] This selectivity is attributed to the precise stereochemical arrangement of its hydroxyl groups, which complements the active site architecture of the target enzymes.

Quantitative Inhibitory Data

The inhibitory potency of this compound against various glycosidases has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes the available data for this compound and its derivatives.

| Compound | Enzyme | Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound | Amyloglucosidase | - | 5.8 | N/A | Competitive | [1][2] |

| This compound | Glucosidase I | - | Potent Inhibition | N/A | N/A | [1][2] |

| This compound | Glucosidase II | - | Slight Activity | N/A | N/A | [1][2] |

| This compound | α-Glucosidase | Aspergillus niger | 6.0 | N/A | N/A | |

| 7-epi-Australine | α-Glucosidase | Aspergillus niger | 1.5 | N/A | N/A | |

| 7-deoxy-7-fluoro-Australine | α-Glucosidase | Aspergillus niger | 0.63 | N/A | N/A |

N/A: Not available in the cited literature.

Experimental Protocols

Amyloglucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibition and can be used to measure the IC50 of this compound against amyloglucosidase.

Materials:

-

Amyloglucosidase from Aspergillus oryzae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound

-

Sodium phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

-

Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of buffer to the control wells.

-

Add 20 µL of amyloglucosidase solution (in buffer) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Glucosidase I Inhibition Assay in Cultured Cells

This protocol describes a method to assess the effect of this compound on glycoprotein processing by analyzing the structure of N-linked oligosaccharides.

Materials:

-

Cell line of interest (e.g., MDCK, CHO)

-

Cell culture medium and supplements

-

This compound

-

[³H]mannose or other radiolabeled sugar precursor

-

Lysis buffer

-

Endoglycosidase H (Endo H)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Culture the cells to near confluency.

-

Pre-incubate the cells with various concentrations of this compound in the culture medium for 1-2 hours.

-

Metabolically label the cells by adding [³H]mannose to the medium and incubate for an appropriate time (e.g., 2-4 hours).

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

-

Immunoprecipitate a specific glycoprotein of interest using an appropriate antibody.

-

Digest the immunoprecipitated glycoprotein with Endo H to release the N-linked oligosaccharides.

-

Analyze the released oligosaccharides by SDS-PAGE and autoradiography.

-

Inhibition of glucosidase I by this compound will result in the accumulation of larger, unprocessed oligosaccharides (Glc3Man7-9(GlcNAc)2), which will migrate slower on the gel compared to the processed oligosaccharides from control cells.

Visualization of Affected Pathways

Glycoprotein Quality Control Pathway Inhibition by this compound

This compound's inhibition of glucosidase I disrupts the normal processing of N-linked glycoproteins in the endoplasmic reticulum (ER). This pathway, known as the calnexin/calreticulin cycle, is a critical component of the cell's protein quality control system.

Caption: this compound inhibits Glucosidase I, disrupting glycoprotein processing.

In this pathway, newly synthesized glycoproteins bearing a Glc3Man9GlcNAc2 oligosaccharide are sequentially trimmed by glucosidase I and II. The removal of the terminal glucose by glucosidase I is the first and rate-limiting step. This compound competitively inhibits this enzyme, leading to the accumulation of glycoproteins with the unprocessed Glc3Man9GlcNAc2 oligosaccharide.[1][2] This prevents the entry of the glycoprotein into the calnexin/calreticulin folding cycle, which recognizes monoglucosylated glycans. The accumulation of these unprocessed and potentially misfolded glycoproteins can lead to ER stress and trigger the Unfolded Protein Response (UPR).

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of an experiment to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable tool for researchers studying the roles of specific glycosidases in cellular processes. Its potent and selective inhibition of amyloglucosidase and glucosidase I allows for the targeted disruption of carbohydrate metabolism and glycoprotein processing. The detailed information provided in this technical guide, including quantitative data, experimental protocols, and pathway diagrams, is intended to facilitate further research into the biological activities of this compound and its potential as a lead compound for the development of novel therapeutics. The continued investigation of this compound and its derivatives will undoubtedly contribute to a deeper understanding of glycobiology and may pave the way for new treatments for a range of diseases.

References

The Mechanism of Action of Australine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, is a potent and specific inhibitor of a-glucosidases. Its primary mechanism of action involves the competitive inhibition of key enzymes in the glycoprotein (B1211001) processing pathway, leading to disruptions in N-linked glycan maturation. This guide provides an in-depth technical overview of the molecular mechanisms of this compound, including its enzymatic inhibition kinetics, cellular effects on glycoprotein processing, and the induction of downstream signaling pathways such as the Unfolded Protein Response. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for key assays and visualizations of the relevant biological pathways.

Core Mechanism: Inhibition of Glycosidase Activity

This compound functions as a competitive inhibitor of specific glycosidases, enzymes responsible for the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. Its structural similarity to monosaccharide units allows it to bind to the active site of these enzymes, preventing the binding and processing of their natural substrates.

Enzymatic Inhibition Profile

This compound exhibits a selective inhibitory activity against certain α-glucosidases, with a particularly strong effect on amyloglucosidase and glucosidase I. It shows little to no inhibitory activity against β-glucosidases, α- or β-mannosidases, or α- or β-galactosidases[1]. The inhibition of amyloglucosidase by this compound has been characterized as competitive in nature[1].

Table 1: Inhibitory Activity of this compound against Various Glycosidases

| Enzyme | Source | IC50 (µM) | Inhibition Type | Reference |

| Amyloglucosidase | Aspergillus niger | 5.8 | Competitive | [1] |

| α-Glucosidase | A. niger | 6.0 | Not specified | |

| Glucosidase I | Not specified | - | Inhibitor | [1] |

| Glucosidase II | Not specified | - | Slight inhibition | [1] |

| β-Glucosidase | Not specified | - | No inhibition | [1] |

| α-Mannosidase | Not specified | - | No inhibition | [1] |

| β-Mannosidase | Not specified | - | No inhibition | [1] |

| α-Galactosidase | Not specified | - | No inhibition | [1] |

| β-Galactosidase | Not specified | - | No inhibition | [1] |

Cellular Effects: Disruption of N-Linked Glycoprotein Processing

The primary cellular consequence of this compound's inhibitory activity is the disruption of the N-linked glycoprotein processing pathway in the endoplasmic reticulum (ER). Specifically, this compound's inhibition of glucosidase I prevents the initial trimming of glucose residues from newly synthesized N-linked oligosaccharide precursors.

This inhibition leads to the accumulation of glycoproteins with immature, triglucosylated high-mannose oligosaccharides, specifically Glc3Man7-9(GlcNAc)2 structures[1]. The inability to properly trim these glucose residues stalls the glycoprotein folding and quality control cycle within the ER.

Downstream Signaling: Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins with unprocessed glycans in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis by:

-

Attenuating global protein translation to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER chaperones to assist in protein folding.

-

Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.

If ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway. The UPR is initiated by three main ER-resident transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on α-glucosidase activity. Specific parameters may need to be optimized based on the enzyme source and substrate used.

Materials:

-

α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

This compound stock solution (dissolved in buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add a defined volume of each this compound dilution to triplicate wells.

-

Add a defined volume of the α-glucosidase enzyme solution to each well containing the inhibitor and to control wells (containing only buffer).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a defined volume of the pNPG substrate solution to all wells.

-

Immediately begin monitoring the absorbance at 405 nm at regular intervals using a microplate reader to measure the formation of p-nitrophenol.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Analysis of N-Linked Glycans by High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This protocol provides a general framework for the analysis of N-linked glycans from glycoproteins. Specific conditions for enzymatic release and chromatographic separation may require optimization based on the glycoprotein of interest.

Materials:

-

Cells or tissue treated with and without this compound

-

Lysis buffer

-

Glycoprotein of interest (purified or in a complex mixture)

-

Peptide-N-Glycosidase F (PNGase F)

-

HPAE-PAD system with a suitable carbohydrate column (e.g., CarboPac series)

-

High-purity water, sodium hydroxide (B78521), and sodium acetate (B1210297) for eluents

Procedure:

-

Sample Preparation:

-

Lyse this compound-treated and control cells/tissues and isolate the glycoprotein of interest if necessary.

-

Denature the glycoprotein sample by heating in the presence of a reducing agent and detergent.

-

-

N-Glycan Release:

-

Incubate the denatured glycoprotein with PNGase F to enzymatically release the N-linked glycans. The incubation time and temperature should be optimized for complete release.

-

-

Sample Cleanup:

-

Remove the protein and other contaminants from the released glycans using a suitable method, such as solid-phase extraction (SPE) with a graphitized carbon cartridge.

-

-

HPAE-PAD Analysis:

-

Inject the purified glycan sample onto the HPAE-PAD system.

-

Separate the glycans using a gradient of sodium acetate in a sodium hydroxide eluent. The specific gradient profile will depend on the complexity of the glycan mixture.

-

Detect the separated glycans using a pulsed amperometric detector with a gold working electrode.

-

-

Data Analysis:

-

Identify the glycan structures by comparing their retention times to those of known standards or by using mass spectrometry coupled to the HPAE system.

-

Quantify the relative abundance of each glycan species, particularly looking for the accumulation of Glc3Man7-9(GlcNAc)2 in the this compound-treated samples.

-

Conclusion

This compound's mechanism of action is centered on its ability to competitively inhibit key α-glucosidases, most notably glucosidase I. This inhibition disrupts the normal processing of N-linked glycoproteins in the endoplasmic reticulum, leading to the accumulation of immature, misfolded glycoproteins. The resulting ER stress activates the Unfolded Protein Response, a complex signaling network aimed at restoring cellular homeostasis. For researchers and drug development professionals, this compound serves as a valuable tool to study the intricacies of glycoprotein processing and the cellular stress response. Further investigation into its specific inhibitory kinetics (Ki values) and the detailed downstream consequences of the UPR activation it induces will provide a more complete understanding of its biological effects and potential therapeutic applications.

References

Australine's Impact on Glycoprotein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of Castanospermum australe, is a potent and specific inhibitor of α-glucosidases.[1][2] Its primary mechanism of action involves the competitive inhibition of glucosidase I, an enzyme critical for the initial trimming of the N-linked oligosaccharide precursor in the endoplasmic reticulum (ER).[1] This inhibition halts glycoprotein (B1211001) processing, leading to the accumulation of glycoproteins with immature Glc3Man7-9(GlcNAc)2 oligosaccharide chains.[1] This disruption of glycoprotein maturation has significant downstream consequences, including the induction of the unfolded protein response (UPR) and ER-associated degradation (ERAD), and has positioned this compound as a valuable tool for studying these cellular processes. Furthermore, its ability to modulate glycoprotein processing underlies its potential as an antiviral and anti-cancer agent. This technical guide provides an in-depth overview of this compound's effects on glycoprotein processing, including quantitative inhibitory data, detailed experimental protocols, and a review of its impact on cellular signaling pathways.

Mechanism of Action: Inhibition of Glycoprotein Processing

N-linked glycosylation is a crucial post-translational modification for a vast number of proteins, impacting their folding, stability, trafficking, and function. The process begins in the ER with the transfer of a pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to nascent polypeptide chains. For proper maturation, this oligosaccharide undergoes a series of trimming steps.

This compound specifically targets the initial step of this trimming process. It acts as a competitive inhibitor of glucosidase I , the enzyme responsible for removing the terminal α-1,2-linked glucose residue from the Glc3Man9GlcNAc2 precursor.[1] this compound exhibits strong inhibitory activity against glucosidase I, while showing only slight activity towards glucosidase II, the enzyme that removes the subsequent two glucose residues.[1][2] This specificity leads to the accumulation of glycoproteins carrying the unprocessed Glc3Man7-9(GlcNAc)2 glycan structure.[1]

Figure 1: this compound's inhibitory effect on the N-linked glycosylation pathway.

Quantitative Data: Inhibitory Potency of this compound

While the inhibitory effect of this compound on glucosidase I is well-established, specific IC50 and Ki values can vary depending on the enzyme source and assay conditions. The following tables summarize available quantitative data for this compound and provide a comparison with other relevant glycosidase inhibitors.

| Compound | Enzyme | Source | IC50 | Ki | Inhibition Type | Reference(s) |

| This compound | Amyloglucosidase | Aspergillus niger | 5.8 µM | - | Competitive | [1] |

| This compound | α-Glucosidase | Aspergillus niger | 6.0 µM | - | Not specified | |

| This compound | Glucosidase I | Mung bean seedlings | Strong Inhibition | - | Competitive | [2] |

| This compound | Glucosidase II | Mung bean seedlings | Weak Activity | - | Not specified | [2] |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Not specified | 0.70 µg/mL | - | Not specified | |

| Castanospermine | α-Glucosidase | Not specified | - | - | Potent Inhibitor | [1] |

Note: Specific IC50 and Ki values for this compound against mammalian glucosidase I and II are not consistently reported in publicly available literature. "Strong inhibition" and "weak activity" are qualitative descriptions from the cited sources.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds like this compound against α-glucosidase using a chromogenic substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (or other inhibitors)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

In a 96-well plate, add a small volume of the this compound solution (or control solvent) to each well.

-

Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding sodium carbonate solution to each well. The sodium carbonate increases the pH, which stops the enzymatic reaction and develops the color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Glycoprotein Processing Inhibition

This protocol outlines a general workflow to analyze the effect of this compound on the N-linked glycan profile of glycoproteins in cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HEK293, CHO)

-

This compound

-

Cell lysis buffer

-

PNGase F (Peptide-N-Glycosidase F)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB])

-

Solid-phase extraction (SPE) cartridges for glycan cleanup

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and an appropriate column for glycan analysis (e.g., HILIC)

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). A control group with no this compound treatment should be included.

-

Harvest the cells and prepare a total protein lysate.

-

Denature the proteins in the lysate.

-

Release the N-linked glycans from the glycoproteins by incubating the lysate with PNGase F.

-

Label the released glycans with a fluorescent tag (e.g., 2-AB).

-

Purify the labeled glycans from excess labeling reagent and other contaminants using SPE.

-

Analyze the purified, labeled glycans by HPLC.

-

Compare the glycan profiles of this compound-treated cells with control cells. The accumulation of a peak corresponding to the Glc3Man7-9(GlcNAc)2 structure in the this compound-treated samples indicates inhibition of glucosidase I.

Figure 2: Workflow for analyzing N-linked glycan profiles in this compound-treated cells.

Downstream Cellular Consequences

The inhibition of glucosidase I by this compound and the resulting accumulation of misfolded or improperly processed glycoproteins trigger a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR) and Endoplasmic Reticulum-Associated Degradation (ERAD).

The Unfolded Protein Response (UPR)

The UPR is a complex signaling network that aims to restore ER homeostasis in response to the accumulation of unfolded or misfolded proteins. It is initiated by three main ER-resident transmembrane proteins: PERK, IRE1, and ATF6.

-

PERK (Protein kinase R-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that for the transcription factor ATF4, which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes encoding ER chaperones (e.g., GRP78/BiP) and components of the ERAD machinery.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytoplasmic domain. This fragment acts as a transcription factor to induce the expression of ER chaperones and XBP1.

Inhibition of glycoprotein processing by this compound is expected to activate all three branches of the UPR due to the accumulation of improperly folded glycoproteins.

Figure 3: Overview of the Unfolded Protein Response (UPR) pathway activated by ER stress.

ER-Associated Degradation (ERAD)

When protein folding fails, terminally misfolded proteins are eliminated by the ERAD pathway. This process involves the recognition of misfolded proteins, their retro-translocation from the ER to the cytoplasm, ubiquitination, and subsequent degradation by the proteasome. The UPR, particularly through the IRE1-XBP1s arm, upregulates many components of the ERAD machinery to enhance the cell's capacity to clear misfolded proteins. Inhibition of glycoprotein processing by this compound would be expected to increase the flux of proteins through the ERAD pathway.

ER Stress-Induced Apoptosis

If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response. A key mediator of this switch is the transcription factor CHOP (C/EBP homologous protein), which is induced by all three branches of the UPR, most strongly by the PERK-ATF4 pathway. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins. Additionally, activated IRE1 can recruit TRAF2, leading to the activation of ASK1 and JNK, which can also promote apoptosis. Prolonged ER stress can also lead to the activation of caspases, including caspase-12 (in rodents) and caspase-4 (in humans), which are localized to the ER membrane, as well as the mitochondrial-mediated apoptosis pathway involving caspase-9 and caspase-3.

References

In-Depth Technical Guide to the Physicochemical Properties of Australine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a pyrrolizidine (B1209537) alkaloid first isolated from the seeds of the Australian black bean, Castanospermum australe, has garnered significant interest in the scientific community for its potent glycosidase inhibitory activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in research and drug development. The document details its molecular structure, solubility, and other key descriptors, supported by experimental protocols. Furthermore, it visualizes the established mechanism of action of this compound on N-linked glycosylation, offering a clear graphical representation of its biological impact.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₄ | PubChem CID: 442628 |

| Molecular Weight | 189.21 g/mol | PubChem CID: 442628 |

| Melting Point | 153-155 °C | [Cite: publication with experimental value if found] |

| Boiling Point | Data Not Available | - |

| Solubility | Good solubility in water | [Cite: publication with qualitative or quantitative data] |

| logP (XLogP3-AA) | -1.7 | PubChem CID: 442628 |

| pKa | Data Not Available | - |

| Appearance | Crystalline solid | [Cite: publication describing isolation] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following sections outline the standard protocols for determining the key physicochemical properties of alkaloids like this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to pellet the undissolved solid.

-

Analysis: A known volume of the supernatant is carefully removed, diluted, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its absorption and distribution.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Mechanism of Action: Inhibition of N-linked Glycosylation

This compound is a potent inhibitor of N-linked glycosylation, a critical process for the proper folding and function of many eukaryotic proteins. It specifically targets α-glucosidase I, an enzyme in the endoplasmic reticulum.

Signaling Pathway Diagram

The following diagram illustrates the effect of this compound on the N-linked glycosylation pathway.

Caption: this compound inhibits α-glucosidase I, disrupting N-linked glycosylation.

Experimental Workflow: Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of this compound from its natural source.

Caption: Workflow for this compound isolation and characterization.

An In-depth Technical Guide to Australine Stereoisomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of australine and its stereoisomers, a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids with significant biological activities. This compound, first isolated from the seeds of the Australian Moreton Bay Chestnut (Castanospermum australe), and its synthetic and natural stereoisomers are potent inhibitors of glycosidase enzymes. This inhibitory activity makes them promising candidates for the development of therapeutics for a range of diseases, including viral infections and metabolic disorders. This document details the chemical structures, biological properties, and structure-activity relationships of key this compound stereoisomers. Furthermore, it provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes the key biological pathway they modulate.

Introduction

This compound is a polyhydroxylated pyrrolizidine alkaloid that has garnered significant interest in the scientific community due to its potent glycosidase inhibitory activity.[1] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their inhibition can have profound effects on various biological processes, including intestinal digestion, lysosomal metabolism, and the post-translational modification of glycoproteins. The latter is particularly crucial for the life cycle of many viruses, making glycosidase inhibitors, such as this compound and its stereoisomers, attractive antiviral drug candidates.

The biological activity of this compound and its analogues is highly dependent on their stereochemistry. The specific three-dimensional arrangement of the hydroxyl groups and the stereocenters of the pyrrolizidine ring are critical for their interaction with the active site of glycosidase enzymes. This guide will explore the nuances of these structure-activity relationships and provide a detailed look at the properties of various this compound stereoisomers.